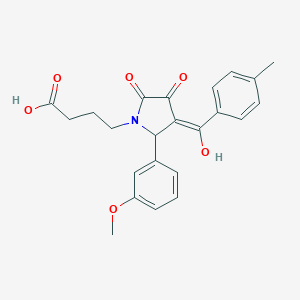![molecular formula C23H24N4O2S B282568 2-({1-allyl-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B282568.png)
2-({1-allyl-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-allyl-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of 2-({1-allyl-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound also induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that the compound has a low toxicity profile and does not have any significant adverse effects on normal cells. It has been found to be well-tolerated in animal studies and has shown promising results in reducing tumor growth. The compound has also been found to have antioxidant and anti-inflammatory effects, which can help in reducing oxidative stress and inflammation in the body.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments, including its low toxicity profile, high potency, and specificity towards cancer cells. However, one of the limitations of using this compound in lab experiments is its high cost of synthesis, which can limit its availability for research purposes.
Future Directions
There are several future directions for research on 2-({1-allyl-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide. One direction is to explore its potential as a therapeutic agent for cancer treatment. Another direction is to investigate its antimicrobial and anti-inflammatory effects, which can have applications in the treatment of various diseases. Further studies can also focus on optimizing the synthesis method of the compound to reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, 2-({1-allyl-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide is a promising compound with potential applications in scientific research. Its anti-cancer, antimicrobial, and anti-inflammatory effects make it a promising candidate for the development of new drugs. Further research is needed to explore its full potential and optimize its synthesis method for wider availability.
Synthesis Methods
The synthesis of 2-({1-allyl-4-[4-(dimethylamino)benzylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)-N-phenylacetamide involves the reaction of N-phenylacetamide, allyl bromide, and 4-(dimethylamino)benzaldehyde in the presence of a base such as potassium carbonate. The reaction results in the formation of the desired compound, which can be purified using column chromatography.
Scientific Research Applications
The compound has been found to have potential applications in scientific research, particularly in the field of cancer. Studies have shown that the compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have antimicrobial and anti-inflammatory effects, making it a promising candidate for the development of new drugs.
properties
Molecular Formula |
C23H24N4O2S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[(4E)-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxo-1-prop-2-enylimidazol-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C23H24N4O2S/c1-4-14-27-22(29)20(15-17-10-12-19(13-11-17)26(2)3)25-23(27)30-16-21(28)24-18-8-6-5-7-9-18/h4-13,15H,1,14,16H2,2-3H3,(H,24,28)/b20-15+ |
InChI Key |
MZBCBGYCGNMKKT-HMMYKYKNSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC=C |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC=C |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282485.png)
![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)
![3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)
![4-[2-(2,4-dichlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282501.png)
![4-acetyl-5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282502.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(3-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282503.png)
![4-acetyl-5-(2-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282504.png)
![4-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B282505.png)
![4-acetyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282507.png)

![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282509.png)
![3-acetyl-2-(2,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one](/img/structure/B282511.png)
